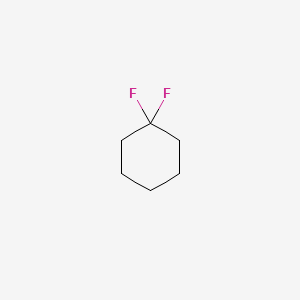

1,1-Difluorocyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORQXIQZAOLNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190598 | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-90-4 | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1-Difluorocyclohexane from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-difluorocyclohexane, a significant building block in medicinal chemistry and materials science, from its precursor, cyclohexanone. The core focus of this document is the deoxofluorination of cyclohexanone, a robust and widely employed method for geminal difluorination. This guide furnishes detailed experimental protocols, a comparative analysis of common fluorinating agents, and quantitative data, including spectroscopic information for the final product. Furthermore, this document includes diagrammatic representations of the reaction mechanism and experimental workflow to facilitate a thorough understanding and successful execution of this chemical transformation.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physicochemical and biological properties. Geminal difluoroalkanes, in particular, are of high interest as they can serve as bioisosteres for carbonyl groups, enhancing metabolic stability and altering electronic properties without significantly changing the molecular conformation. The conversion of ketones to their corresponding 1,1-difluoro derivatives is a key transformation for accessing these valuable motifs. This guide details the synthesis of this compound from the readily available starting material, cyclohexanone, primarily through deoxofluorination.

Core Synthesis Strategy: Deoxofluorination of Cyclohexanone

The most prevalent and effective method for the synthesis of this compound from cyclohexanone is deoxofluorination. This reaction involves the replacement of the carbonyl oxygen atom with two fluorine atoms. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analog, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are the reagents of choice for this transformation.

Reaction Scheme

General reaction scheme for the synthesis of this compound.

Recommended Fluorinating Agents

Both DAST and Deoxo-Fluor® are effective for the geminal difluorination of ketones.[1] Deoxo-Fluor® is often the preferred reagent due to its enhanced thermal stability, which translates to a better safety profile, particularly for larger-scale reactions.[1]

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |

| DAST | (C₂H₅)₂NSF₃ | 161.21 | Readily available, effective for a wide range of substrates. | Thermally unstable, can decompose explosively above 90°C. |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | 221.24 | More thermally stable than DAST, often results in higher yields.[1] | Higher cost compared to DAST. |

Experimental Protocols

The following is a general procedure for the geminal difluorination of cyclohexanone using Deoxo-Fluor®, adapted from a protocol for a similar cyclic ketone. It is imperative that this reaction is conducted under an inert atmosphere with anhydrous solvents.

Materials

-

Cyclohexanone

-

Deoxo-Fluor® or DAST

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment

-

Oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).

-

Solvent Addition: Dissolve the cyclohexanone in anhydrous dichloromethane (to a concentration of approximately 0.2 M).

-

Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Reaction Yield

While the exact yield for the deoxofluorination of cyclohexanone can vary based on the specific conditions and reagent used, yields for the geminal difluorination of cyclic ketones with Deoxo-Fluor® are generally good. Based on similar transformations, an expected yield would be in the range of 70-85%.

Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀F₂ |

| Molecular Weight | 120.14 g/mol |

| ¹³C NMR (CDCl₃) | The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the different carbon atoms. At room temperature, the signal for C-3 appears as a triplet with a coupling constant of ³J(CF) = 4.7 Hz. At -90°C, this triplet collapses into a doublet with ³J(CF) = 9.5 Hz, indicating stereospecific coupling with the equatorial fluorine.[2] |

| ¹⁹F NMR (CS₂ solution, low temp.) | The low-temperature ¹⁹F NMR spectrum in carbon disulfide shows two distinct resonances for the axial and equatorial fluorine atoms. The equatorial fluorine resonance is shifted 15.64 ppm downfield from the axial fluorine resonance. The geminal fluorine-fluorine coupling constant (JFF) is 235.3 cps.[3] |

Mandatory Visualizations

Experimental Workflow

Experimental workflow for the synthesis of this compound.

Reaction Mechanism of Deoxofluorination

Mechanism of geminal difluorination of a ketone with Deoxo-Fluor®.

Conclusion

The deoxofluorination of cyclohexanone presents a reliable and efficient method for the synthesis of this compound. The use of modern fluorinating agents, particularly the thermally stable Deoxo-Fluor®, allows for a safe and high-yielding transformation. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively synthesize this valuable fluorinated building block for applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluorocyclohexane is a fluorinated aliphatic cyclic compound with growing interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro moiety onto the cyclohexane ring imparts unique physicochemical properties that can significantly influence molecular conformation, lipophilicity, metabolic stability, and pKa of neighboring functional groups. These attributes make this compound a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of the reaction mechanism and workflow.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various sources to provide a concise and easy-to-reference summary.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀F₂ | [1][2] |

| Molecular Weight | 120.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 101 °C | |

| Density | 1.04 g/cm³ (at 20/20 °C) | |

| Melting Point | Not available | [1] |

| Solubility | Not available | |

| Refractive Index | 1.39 | |

| Flash Point | 5 °C |

Spectroscopic Data

| Spectroscopy Type | Data Summary | Source(s) |

| ¹⁹F NMR | The high-resolution ¹⁹F NMR spectrum has been observed at various temperatures. In a CS₂ solution at low temperatures, the equatorial fluorine resonance is shifted 15.64 ppm downfield from the axial fluorine. The geminal F-F coupling constant (JFF) is 235.3 cps. The axial-axial vicinal H-F coupling constant (JHax-Fax) is 34.3 cps, and the equatorial-axial vicinal H-F coupling constant (JHeq-Fax) is 11.5 cps. | [3] |

| ¹³C NMR | Spectra have been recorded and analyzed. | [2] |

| GC-MS | The compound has been characterized by Gas Chromatography-Mass Spectrometry. | [2] |

Safety Information

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor |

Source:[2]

Experimental Protocols

The most common and effective method for the synthesis of this compound is the deoxofluorination of cyclohexanone using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable analogues like Deoxo-Fluor®.

Synthesis of this compound from Cyclohexanone

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

Cyclohexanone (1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) (1.5 - 2.0 eq)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Oven-dried round-bottom flask

-

Magnetic stir bar and stirrer

-

Ice bath

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).

-

Solvent Addition: Dissolve the cyclohexanone in anhydrous dichloromethane to make an approximately 0.2 M solution.

-

Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add the fluorinating agent (DAST or Deoxo-Fluor®, 1.5 - 2.0 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x the volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.[4]

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Deoxofluorination of Cyclohexanone

Caption: Mechanism of geminal difluorination of a ketone with DAST or Deoxo-Fluor®.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]

- 4. benchchem.com [benchchem.com]

1,1-Difluorocyclohexane CAS number and molecular weight

An In-depth Technical Guide to 1,1-Difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated aliphatic compound of interest in chemical research and as a building block in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds like this compound valuable tools in drug discovery and materials science.

Physicochemical Properties

The key identifiers and molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation |

| CAS Number | 371-90-4 | [1] |

| Molecular Formula | C₆H₁₀F₂ | [1] |

| Molecular Weight | 120.14 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Purity | >98.0% (GC) |

Synthesis of gem-Difluorocyclohexanes

The synthesis of this compound and its derivatives typically involves the deoxofluorination of the corresponding cyclohexanone. This reaction replaces the carbonyl oxygen with two fluorine atoms. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.

The following protocol details the synthesis of 1,1-difluoro-3-methylcyclohexane from 3-methylcyclohexanone, serving as a representative procedure for the synthesis of gem-difluorinated cyclohexanes.[3]

Materials:

-

3-Methylcyclohexanone

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Hexane

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup:

-

Reagent Addition:

-

Slowly add 1.5 to 2.0 equivalents of Deoxo-Fluor® to the stirred solution via a syringe. Caution: This addition can be exothermic.[3]

-

-

Reaction:

-

Work-up and Purification:

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[3]

-

Washing: Combine the organic layers and wash with brine.[3]

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Concentration: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure 1,1-difluoro-3-methylcyclohexane.[3]

-

Applications in Drug Development

The introduction of a gem-difluoro group onto a cyclohexane ring can significantly impact a molecule's pharmacological properties. This modification is a common strategy in medicinal chemistry to:

-

Modulate Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[4]

-

Alter Lipophilicity and Binding Affinity: Fluorine's high electronegativity can change the electronic properties of a molecule, potentially leading to improved binding interactions with target proteins.[4]

-

Serve as a Bioisostere: The difluoromethylene group can act as a bioisostere for a carbonyl group, which can be beneficial for optimizing drug-like properties.

A notable example is Maraviroc, an antiretroviral drug used for HIV treatment, which contains a 4,4-difluorocyclohexane moiety crucial for its binding to the CCR5 co-receptor.[4]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of a gem-difluorinated cyclohexane derivative.

Caption: Experimental workflow for the synthesis of gem-difluorocyclohexanes.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 1,1-Difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1,1-difluorocyclohexane. The presence of the geminal fluorine atoms on the cyclohexane ring introduces unique spectral features, including complex spin-spin couplings, that are critical for structural elucidation and conformational analysis. This document summarizes key spectral parameters, outlines detailed experimental protocols for data acquisition, and presents a logical framework for spectral interpretation.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a difluoromethyl group can significantly alter the physicochemical and metabolic properties of a molecule. A thorough understanding of its NMR spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural analysis of more complex derivatives. This guide delves into the intricacies of both proton (1H) and carbon-13 (13C) NMR spectra, with a particular focus on the influence of fluorine on chemical shifts and coupling constants.

Predicted and Reported NMR Spectral Data

The NMR spectra of this compound are characterized by the symmetry of the molecule at room temperature, where rapid chair-to-chair inversion leads to averaged signals for the axial and equatorial protons and carbons. The presence of fluorine, a spin-1/2 nucleus, introduces heteronuclear (H-F and C-F) couplings, which are invaluable for structural assignment.

1H NMR Spectral Data

Table 1: Predicted 1H NMR Chemical Shifts and Expected Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | 1.8 - 2.0 | Complex multiplet |

| H-3, H-5 | 1.5 - 1.7 | Complex multiplet |

| H-4 | 1.4 - 1.6 | Complex multiplet |

The complexity of the multiplets arises from geminal (²JHH), vicinal (³JHH), and long-range H-H couplings, in addition to geminal (²JHF) and vicinal (³JHF) H-F couplings.

13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum is significantly simpler and provides clear signals for each carbon environment. The signals are split into triplets due to coupling with the two fluorine atoms. At lower temperatures, the chair-to-chair interconversion is slowed, and distinct signals for the axial and equatorial carbons and fluorines can be observed.

Table 2: Reported 13C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon | Chemical Shift (δ, ppm) at Room Temp. | Multiplicity | ¹JCF (Hz) | ²JCF (Hz) | ³JCF (Hz) at Room Temp.[1] | ³JCF (Hz) at -90°C[1] |

| C-1 | 122.1 | Triplet | ~240-250 | - | - | - |

| C-2, C-6 | 34.1 | Triplet | - | ~20-25 | - | - |

| C-3, C-5 | 21.9 | Triplet | - | - | 4.7 | 9.5 |

| C-4 | 25.1 | Singlet | - | - | - | - |

Note: The ¹JCF and ²JCF values are typical ranges for similar structures.

Key H-F and F-F Coupling Constants

Low-temperature 19F NMR studies have provided valuable information on key coupling constants in the fixed chair conformation.

Table 3: Reported H-F and F-F Coupling Constants for this compound at Low Temperature

| Coupling | Value (Hz) |

| ²JFF | 235.3 |

| ³J(Hax–Fax) | 34.3 |

| ³J(Heq–Fax) | 11.5 |

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for routine spectra.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).

1H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is sufficient.

-

Acquisition Parameters:

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

13C NMR Spectroscopy

-

Instrument: A 100 MHz or higher frequency (for 13C) NMR spectrometer.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is standard. For observing C-H couplings, a proton-coupled experiment can be performed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are useful for distinguishing between CH, CH₂, and CH₃ groups.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Visualization of NMR Data Interpretation

The following diagrams illustrate the key relationships for interpreting the NMR spectra of this compound.

References

Spectroscopic Analysis of 1,1-Difluorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 1,1-difluorocyclohexane. Due to the limited availability of public experimental spectra, this guide combines known physical properties with predicted spectroscopic data based on established principles and analysis of analogous molecules. This approach offers valuable insights for the identification and structural elucidation of this compound and similar fluorinated cyclic alkanes.

Physicochemical Properties of this compound

This compound is a fluorinated cycloalkane with the chemical formula C₆H₁₀F₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₀F₂ |

| Molecular Weight | 120.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 371-90-4[1] |

| Appearance | Expected to be a liquid at room temperature |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by vibrational modes of its constituent functional groups. While an experimental spectrum is not publicly available, a predicted spectrum can be inferred based on the characteristic absorption frequencies of C-H and C-F bonds in a saturated cyclic system.

Predicted IR Absorption Data

The predicted key IR absorption bands for this compound are summarized in Table 2. These predictions are based on typical frequency ranges for common functional groups.[2]

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Predicted Intensity |

| 2950-2850 | C-H (alkane) | Stretching | Strong |

| 1470-1440 | C-H (alkane) | Bending (Scissoring) | Medium |

| 1300-1000 | C-F | Stretching | Strong |

The C-F stretching region is of particular interest for identifying fluorinated compounds. In this compound, the geminal difluoro group is expected to give rise to strong absorption bands in the 1300-1000 cm⁻¹ range. The exact position and number of these bands can be influenced by conformational effects of the cyclohexane ring.

Experimental Protocol for IR Spectroscopy

The following is a general protocol for obtaining an IR spectrum of a liquid sample such as this compound.

-

Sample Preparation : As a neat liquid, a drop of this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Instrument Setup : A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition : The salt plates with the sample are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. While a public mass spectrum is not available, its fragmentation can be predicted based on the principles of mass spectrometry for cyclic alkanes and the influence of the gem-difluoro group.

Predicted Mass Spectrometry Data

The molecular ion ([M]⁺•) of this compound is expected at a mass-to-charge ratio (m/z) of 120. The fragmentation of cycloalkanes is known to produce characteristic patterns, often involving the loss of small neutral molecules.[3] The presence of the electronegative fluorine atoms will influence the stability of the resulting fragments. Table 3 outlines the predicted major fragments for this compound.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 120 | [C₆H₁₀F₂]⁺• | - (Molecular Ion) |

| 101 | [C₆H₁₀F]⁺ | •F |

| 100 | [C₅H₇F₂]⁺ | •CH₃ |

| 81 | [C₅H₆F]⁺ | •CH₃, HF |

| 68 | [C₄H₅F]⁺ | C₂H₅F |

| 56 | [C₄H₈]⁺• | CF₂H₂ |

The fragmentation is expected to be initiated by the loss of a fluorine radical or through ring-opening mechanisms followed by the elimination of neutral fragments.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for analyzing a volatile compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.

-

Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates this compound from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization : As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each fragment ion.

Conclusion

References

An In-depth Technical Guide to the Conformational Analysis of 1,1-Difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. The introduction of fluorine atoms, in particular, can dramatically alter the physicochemical properties of a molecule due to fluorine's high electronegativity, small van der Waals radius, and the ability of the carbon-fluorine bond to participate in complex stereoelectronic interactions. This technical guide provides a comprehensive analysis of the conformational preferences of 1,1-difluorocyclohexane, a model system for understanding the nuanced effects of geminal fluorine substitution on the cyclohexane ring. This document summarizes key quantitative data, details experimental and computational methodologies, and presents visual representations of the underlying principles governing its conformational behavior.

Conformational Equilibrium and Energetics

The conformational isomerism of this compound is dominated by the interconversion between two chair conformations. In one conformer, one fluorine atom occupies an axial position while the other is equatorial. In the flipped conformation, their positions are reversed. Due to the symmetry of the 1,1-disubstitution pattern, these two chair conformations are degenerate, meaning they have the same energy. Therefore, unlike monosubstituted or other disubstituted cyclohexanes, there is no inherent energetic preference for one chair conformer over the other.

However, the stability of the chair conformation of this compound is influenced by a phenomenon analogous to the anomeric effect. This involves a stabilizing hyperconjugative interaction between the lone pair of one fluorine atom (nF) and the antibonding orbital (σ*) of the adjacent C-F bond[1]. This interaction is a key factor in the overall conformational energetics of the molecule.

While a precise A-value (a measure of the preference for an equatorial position) is not applicable in the traditional sense for this compound due to the degeneracy of its conformers, the kinetics of the chair-to-chair interconversion provide valuable insight into the energy barrier of this process.

Quantitative Thermodynamic Data

The energy barrier for the ring inversion of this compound has been determined using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The activation parameters for this process in different solvents are summarized in the table below.

| Solvent | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) at T (K) | ΔS‡ (cal/mol·K) |

| CS₂ (1:1 v/v) | 9.0 | 9.8 at 228 | -3.3 |

| CFCl₃ (1:1 v/v) | 8.6 | 9.8 at 228 | -5.0 |

Data sourced from Jonas, J.; Allerhand, A.; Gutowsky, H. S. J. Chem. Phys. 1965, 42, 3396-3401.

Structural Parameters

(Note: A comprehensive table of bond lengths and angles from a specific high-level computational study for both chair conformers of this compound was not found in the initial search results. For a complete guide, this data would be populated from a dedicated computational study.)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of this compound. Low-temperature NMR allows for the "freezing out" of the individual chair conformers on the NMR timescale, enabling the determination of their distinct spectral parameters.

A representative experimental protocol for low-temperature ¹⁹F and ¹³C NMR spectroscopy is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable low-freezing solvent, such as carbon disulfide (CS₂) or a mixture of deuterated chloroform and trichlorofluoromethane (CDCl₃/CFCl₃), to minimize intermolecular interactions and ensure the sample remains liquid at the desired low temperatures. The solution is then degassed to remove dissolved oxygen, which can interfere with NMR measurements.

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer equipped with a variable-temperature probe.

-

¹⁹F NMR Spectroscopy:

-

The ¹⁹F NMR spectra are recorded over a range of temperatures, typically from room temperature down to -90°C or lower.

-

At room temperature, a single, averaged signal is observed due to the rapid chair-to-chair interconversion.

-

As the temperature is lowered, the rate of interconversion slows, leading to broadening of the signal, followed by coalescence, and finally, the appearance of two distinct signals corresponding to the axial and equatorial fluorine atoms of the "frozen" chair conformers.

-

From the low-temperature spectra, the chemical shift difference between the axial and equatorial fluorines, as well as the geminal fluorine-fluorine coupling constant (²JFF), can be determined.

-

-

¹³C NMR Spectroscopy:

-

Proton-decoupled ¹³C NMR spectra are recorded at both room temperature and low temperatures (e.g., -90°C).

-

At low temperature, the signals for the different carbon atoms in the ring can be resolved.

-

The carbon-fluorine coupling constants (nJCF) provide valuable structural information. For instance, the three-bond coupling constant (³JCF) between the fluorine atoms and C-3 shows stereospecificity, with the equatorial fluorine exhibiting a significantly larger coupling than the axial fluorine[1].

-

-

Data Analysis:

-

The rate of conformational isomerization at different temperatures can be determined by a complete line-shape analysis of the temperature-dependent ¹⁹F NMR spectra.

-

Activation parameters (ΔH‡, ΔG‡, and ΔS‡) for the ring inversion process are then calculated from a plot of the rate constants versus the inverse of the temperature (Eyring plot).

-

Computational Chemistry

Quantum chemical calculations are instrumental in complementing experimental data and providing insights into the energetics and geometries of the conformers of this compound.

A typical computational workflow involves:

-

Conformer Generation: The initial 3D structures of the two degenerate chair conformers of this compound are generated.

-

Geometry Optimization: The geometries of the conformers are optimized using a suitable level of theory and basis set, for example, Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a basis set such as aug-cc-pVTZ. This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Energy Calculations: Single-point energy calculations can be performed at a higher level of theory to obtain more accurate electronic energies.

-

Analysis of Results: The optimized geometries provide detailed information on bond lengths and angles. The calculated energies can be used to determine the relative stabilities of different conformers and to calculate the energy barrier for the chair-to-chair interconversion. Natural Bond Orbital (NBO) analysis can be used to investigate stereoelectronic interactions, such as the anomeric effect.

Quantitative NMR Data

The following table summarizes key NMR coupling constants that have been experimentally determined for this compound.

| Coupling Constant | Value (Hz) | Temperature (°C) | Solvent |

| ²JFF | 235.3 | Low Temperature | CS₂ |

| ³J(Hax-Fax) | 34.3 | Low Temperature | CS₂ |

| ³J(Heq-Fax) | 11.5 | Low Temperature | CS₂ |

| ¹J(¹³C-¹⁹F) | Not specified | -90 | Not specified |

| ²J(¹³C-¹⁹F) | Not specified | -90 | Not specified |

| ³J(¹³C-¹⁹F) (triplet at RT) | 4.7 | Room Temperature | Not specified |

| ³J(¹³C-¹⁹F) (doublet at -90°C) | 9.5 | -90 | Not specified |

Data for ¹⁹F couplings sourced from Jonas, J.; Allerhand, A.; Gutowsky, H. S. J. Chem. Phys. 1965, 42, 3396-3401. Data for ¹³C couplings sourced from Roberts, J. D.; Weigert, F. J.; Kroschwitz, J. I.; Reich, H. J. J. Am. Chem. Soc. 1970, 92, 1338-1347.

Visualizations

Chair Interconversion of this compound

Caption: Chair interconversion pathway for this compound.

(Note: The placeholder image URLs in the DOT script above would need to be replaced with actual images of the molecular conformations for the diagram to render correctly.)

Experimental Workflow for Conformational Analysis

Caption: Workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and stereoelectronic effects. While the two chair conformers are degenerate, the barrier to their interconversion provides critical information about the molecule's flexibility and the forces governing its structure. The anomeric-like interaction between the geminal fluorine atoms plays a significant role in stabilizing the chair conformation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with fluorinated cyclohexanes. A deeper understanding of these fundamental principles is essential for the rational design of molecules with desired three-dimensional structures and, consequently, optimized biological activity and physicochemical properties. Further high-level computational studies and a dedicated gas-phase electron diffraction experiment would provide even more precise structural data and a more complete picture of the conformational landscape of this important molecule.

References

An In-depth Technical Guide on the Theoretical Calculations of 1,1-Difluorocyclohexane Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical calculations underpinning the conformational stability of 1,1-difluorocyclohexane. It aims to provide a comprehensive overview of the computational methodologies, key findings, and the intramolecular forces that govern its structural preferences. This information is critical for the rational design of fluorinated molecules in medicinal chemistry and materials science.

Core Concepts in the Stability of this compound

The stability of this compound is a subject of significant interest in computational chemistry due to the intriguing interplay of various intramolecular interactions. Unlike monofluorinated cyclohexane, where the fluorine atom preferentially occupies the equatorial position to minimize steric strain, the geminal difluoro substitution introduces more complex stereoelectronic effects.

Quantum-chemical studies have been instrumental in elucidating the factors that contribute to the conformational preferences of difluorinated cyclohexanes.[1] For this compound, a significant stabilizing factor is the anomeric-like hyperconjugative interaction.[1] This involves the donation of electron density from the lone pair of one fluorine atom (nF) to the antibonding orbital of the adjacent carbon-fluorine bond (σCF).[1] This nF → σCF interaction is substantial, contributing significantly to the overall stability of the molecule.[1]

While this anomeric effect is a dominant stabilizing force, other interactions also play a role. These include electrostatic interactions, such as the repulsion between the two polar C-F bonds, and steric effects.[1] The balance of these forces ultimately determines the molecule's preferred geometry and energy.

Quantitative Analysis of Isomeric Stability

Theoretical calculations provide valuable quantitative data on the relative stabilities of different difluorocyclohexane isomers. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. The following table summarizes the relative Gibbs free energies of various difluorocyclohexane isomers, highlighting the notable stability of the 1,1-isomer.

| Isomer | Relative Gibbs Free Energy (kcal/mol) |

| This compound | -6.4 |

| trans-1,4-difluorocyclohexane (diaxial) | -0.3 |

| cis-1,3-difluorocyclohexane (diequatorial) | Data Not Available |

| trans-1,3-difluorocyclohexane | Data Not Available |

| cis-1,2-difluorocyclohexane | Data Not Available |

| trans-1,2-difluorocyclohexane (diequatorial) | Data Not Available |

| trans-1,2-difluorocyclohexane (diaxial) | Data Not Available |

| cis-1,4-difluorocyclohexane | Data Not Available |

Table 1: Relative Gibbs free energies of difluorocyclohexane isomers. The formation of the 1,1-isomer is the most exothermic, indicating its high stability.[1] Note: Specific relative energy values for all isomers were not available in the provided search results.

The significant exothermicity associated with the formation of this compound underscores the potent stabilizing effect of the geminal difluoro substitution, largely attributed to the aforementioned anomeric-like interactions.[1]

Computational Methodology

The theoretical investigation of this compound's stability typically involves a multi-step computational workflow. High-level ab initio and DFT calculations are the methods of choice for obtaining accurate energetic and geometric parameters.

Typical Experimental Protocol (Computational):

-

Structure Generation: Initial 3D coordinates of the this compound molecule in its chair conformation are generated.

-

Geometry Optimization: The initial structure is subjected to geometry optimization to find the minimum energy conformation. This is typically performed using a specific level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.

-

Energy Calculation: Single-point energy calculations are then carried out at a higher level of theory or with a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain more accurate electronic energies.

-

Thermodynamic Analysis: From the frequency calculations, thermodynamic properties such as Gibbs free energy can be determined, allowing for the comparison of the relative stabilities of different conformers and isomers.

-

Analysis of Intramolecular Interactions: To understand the origins of the observed stability, further analyses are often conducted. These can include:

-

Natural Bond Orbital (NBO) Analysis: To quantify hyperconjugative interactions, such as the nF → σ*CF anomeric effect.

-

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density distribution and characterize chemical bonds and non-covalent interactions.

-

Non-Covalent Interaction (NCI) Analysis: To visualize and characterize weak interactions within the molecule.

-

Visualizing Computational Workflows and Equilibria

Computational Workflow for Stability Analysis

Caption: A typical workflow for the theoretical calculation of molecular stability.

Conformational Equilibrium of Cyclohexanes

Caption: Interconversion between chair and boat conformations in cyclohexanes.

References

The Anomeric Effect in 1,1-Difluorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect, a fundamental stereoelectronic phenomenon, plays a crucial role in determining the conformational preferences of substituted cyclohexanes. In the case of 1,1-difluorocyclohexane, this effect leads to a notable stabilization of conformations where a fluorine atom occupies an axial position, counteracting the expected steric preference for the equatorial position. This in-depth technical guide explores the core principles of the anomeric effect in this compound, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the underlying interactions. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and related fields where the strategic incorporation of fluorine is paramount.

Introduction

Fluorine's unique properties, including its high electronegativity and small van der Waals radius, make it a valuable element in the design of novel molecules with tailored physicochemical and biological properties. The introduction of geminal difluoro groups into a cyclohexane ring significantly influences its conformational behavior. The anomeric effect in this compound arises from the interaction between the lone pair electrons of one fluorine atom and the antibonding orbital (σ) of the adjacent carbon-fluorine bond. This hyperconjugative interaction, specifically an nF → σC-F donation, stabilizes the conformation where the C-F bonds are gauche to each other, which is achieved when one fluorine is axial and the other is equatorial. This guide will delve into the theoretical underpinnings, experimental validation, and computational analysis of this effect.

Theoretical Basis of the Anomeric Effect

The primary driving force behind the anomeric effect in this compound is a stereoelectronic interaction. This can be understood through two main theoretical frameworks: hyperconjugation and dipole-dipole interactions.

-

Hyperconjugation: The dominant explanation for the anomeric effect is the stabilizing interaction between the lone pair electrons (n) of one fluorine atom and the antibonding orbital (σ*) of the adjacent C-F bond. This nF → σC-F interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a geometric arrangement that occurs in the chair conformation of this compound. This delocalization of electron density from the fluorine lone pair into the σC-F orbital lowers the overall energy of the molecule.

-

Dipole-Dipole Interactions: An older explanation, which is now considered a contributing but not the primary factor, involves the minimization of dipole-dipole repulsion. In a hypothetical conformation with two equatorial fluorine atoms, the C-F bond dipoles would be oriented in a way that leads to significant repulsion. By adopting a conformation with one axial and one equatorial fluorine, the angle between the dipoles increases, reducing this unfavorable electrostatic interaction.

Quantum-chemical studies have highlighted the importance of both nF → σ*CF hyperconjugation and electrostatic interactions in governing the stability of difluorinated cyclohexanes.[1]

Quantitative Data

The conformational preferences and structural parameters of this compound have been investigated through both experimental and computational methods. The following tables summarize key quantitative data.

Table 1: Conformational and Activation Energies

| Parameter | Value | Method | Reference |

| ΔH‡ (in CS2) | 9.0 kcal/mol | 19F NMR Line-shape analysis | [2] |

| ΔG‡ (at 228 K in CS2) | 9.8 kcal/mol | 19F NMR Line-shape analysis | [2] |

| ΔS‡ (in CS2) | -3.3 eu | 19F NMR Line-shape analysis | [2] |

| ΔH‡ (in CFCl3) | 8.6 kcal/mol | 19F NMR Line-shape analysis | [2] |

| ΔG‡ (at 228 K in CFCl3) | 9.8 kcal/mol | 19F NMR Line-shape analysis | [2] |

| ΔS‡ (in CFCl3) | -5.0 eu | 19F NMR Line-shape analysis | [2] |

Table 2: NMR Spectroscopic Data (Low Temperature)

| Parameter | Value (Hz) | Nuclei Involved | Temperature | Reference |

| 3JCF (triplet at RT) | 4.7 | C3, Fa, Fe | Room Temp | [3][4] |

| 3JCF (doublet at -90°C) | 9.5 | C3, Fe | -90 °C | [3][4] |

| JFF | 235.3 | Fa, Fe | Low Temp | [2] |

| J(Hax-Fax) | 34.3 | Hax, Fax | Low Temp | [2] |

| J(Heq-Fax) | 11.5 | Heq, Fax | Low Temp | [2] |

Note: The collapse of the C-3 triplet to a doublet at low temperature provides strong evidence for a stereospecific coupling, proposed to be between the equatorial fluorine and the C-3 carbon.[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the deoxofluorination of cyclohexanone. Modern fluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed.

Materials:

-

Cyclohexanone

-

Deoxo-Fluor® or DAST

-

Anhydrous Dichloromethane (CH2Cl2)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).

-

Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (to an approximate concentration of 0.2 M).

-

Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) or DAST (1.2 - 1.5 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Low-Temperature NMR Spectroscopy

To observe the individual conformers and measure their distinct NMR parameters, low-temperature NMR spectroscopy is essential.

Instrumentation:

-

NMR Spectrometer equipped with a variable temperature probe.

-

NMR tubes suitable for low-temperature work.

Sample Preparation:

-

Prepare a dilute solution of this compound in a solvent that remains liquid at the target low temperatures and does not interfere with the signals of interest (e.g., CS2, CFCl3, or deuterated solvents like CD2Cl2).

-

Transfer the solution to an NMR tube and seal it.

Experimental Procedure:

-

Tuning and Shimming: Tune and shim the spectrometer at room temperature to obtain optimal resolution.

-

Cooling: Gradually lower the temperature of the probe to the desired setpoint (e.g., -90 °C). Allow sufficient time for the sample to equilibrate at each temperature step.

-

Data Acquisition: Acquire 19F and proton-decoupled 13C NMR spectra at the low temperature. Use appropriate pulse sequences and acquisition parameters to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectra to determine chemical shifts and coupling constants for the distinct axial and equatorial fluorine signals and the coupled carbon signals.

Computational Methodology

Computational chemistry provides invaluable insights into the energetics and electronic structure underlying the anomeric effect. Density Functional Theory (DFT) and post-Hartree-Fock methods are commonly used. Natural Bond Orbital (NBO) analysis is particularly useful for quantifying hyperconjugative interactions.

Geometry Optimization and Energy Calculation

Software: Gaussian, ORCA, etc.

Protocol:

-

Input Structure: Build the chair conformation of this compound.

-

Method Selection: Choose a suitable level of theory and basis set. For accurate results, a method that accounts for electron correlation is recommended, such as B3LYP or M06-2X for DFT, or MP2 for post-Hartree-Fock methods. A Pople-style basis set with diffuse and polarization functions (e.g., 6-311+G(d,p)) is a good starting point.

-

Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true minimum (no imaginary frequencies).

-

Solvation Model: To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Energy Analysis: The output will provide the electronic energy of the optimized conformer. The relative energy difference between conformers can be calculated from their total electronic energies (including zero-point vibrational energy correction).

Natural Bond Orbital (NBO) Analysis

Software: Gaussian with NBO6 or NBO7 module.

Protocol:

-

Input File Preparation: Use the optimized geometry from the previous step. Add the Pop=NBO keyword to the route section of the Gaussian input file.

-

NBO Analysis Keywords: For a detailed analysis of hyperconjugative interactions, include a separate $nbo keylist in the input file. For example, to analyze the nF → σ*C-F interactions, you can specify these orbitals for a second-order perturbation theory analysis.

-

Execution and Interpretation: Run the Gaussian calculation. The output file will contain a detailed NBO analysis section. Look for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". This table will list the donor and acceptor orbitals and the corresponding stabilization energy (E(2)), which quantifies the strength of the hyperconjugative interaction.

Visualizations

The following diagrams illustrate key concepts and workflows related to the anomeric effect in this compound.

Caption: Hyperconjugative interaction in this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Computational workflow for analyzing the anomeric effect.

Conclusion

The anomeric effect in this compound is a powerful illustration of how subtle stereoelectronic interactions can dictate molecular conformation, overriding classical steric considerations. A thorough understanding of this effect, grounded in both experimental data and computational analysis, is essential for the rational design of fluorinated molecules in drug discovery and materials science. This guide provides a foundational framework, including practical methodologies, for researchers to investigate and leverage the anomeric effect in their own work. The interplay of hyperconjugation and electrostatics in this seemingly simple molecule continues to be an area of active research, with implications for the broader field of physical organic chemistry.

References

An In-depth Technical Guide to the Dipole Moment of 1,1-Difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipole moment of 1,1-difluorocyclohexane, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its gem-difluoro moiety. This document consolidates experimental and computational data, outlines relevant experimental methodologies, and illustrates the underlying molecular principles governing its polarity.

Core Concepts: Dipole Moment in Molecular Analysis

A molecule's dipole moment (µ) is a measure of its net molecular polarity, arising from the vector sum of individual bond dipoles. It is a critical parameter in understanding intermolecular interactions, solubility, and the overall electronic distribution within a molecule. For drug development professionals, molecular polarity is a key determinant of a compound's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

Quantitative Data Summary

The dipole moment of this compound has been determined through both experimental measurements and computational modeling. The available data are summarized in the table below for clear comparison.

| Parameter | Value (Debye, D) | Method/Level of Theory | Phase | Reference |

| Experimental Value | 2.556 ± 0.010 | Microwave Spectroscopy or similar high-resolution technique | Gas | [1] |

| Computational Value | 2.6 | Quantum Chemical Methods | Gas | [1] |

Conformational Influence on the Dipole Moment of this compound

This compound exists predominantly in a chair conformation. The net dipole moment of the molecule is a result of the vector addition of the two C-F bond dipoles. Due to the tetrahedral geometry at the C1 carbon, the two C-F bonds are not diametrically opposed, leading to a significant molecular dipole.

The stability of the this compound isomer is noteworthy. Quantum chemical studies indicate that its formation is exothermic. This stability is attributed to a stabilizing anomeric-like hyperconjugative interaction, specifically an nF → σ*CF interaction, which occurs despite the inherent repulsion between the two fluorine atoms.[1]

The following diagram illustrates the origin of the net dipole moment in the chair conformation of this compound.

Experimental Protocols for Dipole Moment Determination

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[2][3] For a molecule to be microwave active, it must possess a permanent dipole moment. The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, is used to determine the magnitude of the dipole moment.

A generalized workflow for determining the dipole moment of a volatile compound like this compound using microwave spectroscopy is presented below.

Dielectric Constant Measurement

This method involves measuring the dielectric constant of dilute solutions of the polar substance in a non-polar solvent.[4][5][6][7] The dipole moment is then calculated using the Debye equation or related formalisms.

Key Steps:

-

Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., benzene or cyclohexane) are prepared with accurately known concentrations.

-

Dielectric Constant Measurement: The dielectric constant of each solution and the pure solvent is measured using a capacitance bridge or a heterodyne beat method at a constant temperature.

-

Density and Refractive Index Measurement: The density and refractive index of each solution are also measured.

-

Data Analysis: The molar polarization of the solute at infinite dilution is determined by extrapolating the experimental data. The dipole moment is then calculated from this value.

Computational Protocol

Quantum chemical calculations are a powerful tool for predicting and understanding molecular properties, including dipole moments.

Generalized Computational Workflow:

-

Structure Optimization: The geometry of the this compound molecule is optimized using a suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with a basis set like 6-311+G(d,p) or higher).

-

Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Dipole Moment Calculation: The dipole moment is then calculated from the resulting wavefunction of the optimized geometry.

The close agreement between the experimental (2.556 ± 0.010 D) and a computationally derived value (2.6 D) lends confidence to both the experimental measurement and the theoretical model used.[1]

Conclusion

The dipole moment of this compound is a significant molecular property, with a well-established experimental value of approximately 2.56 D, supported by computational studies. This polarity arises from the geminal C-F bonds in its stable chair conformation. Understanding the dipole moment of this and related fluorinated cyclohexanes is crucial for the rational design of novel molecules with tailored physicochemical properties for applications in drug discovery and materials science. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation of such important molecular parameters.

References

- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 6. Dielectric Constant and Dipole Moment | Pharmaguideline [pharmaguideline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Dynamic Landscape of 1,1-Difluorocyclohexane: An In-depth Technical Guide to its Ring Inversion Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring inversion barrier of 1,1-difluorocyclohexane, a fundamental process in conformational analysis with significant implications for the design and understanding of fluorinated molecules in medicinal chemistry and materials science. By examining the thermodynamic parameters, experimental methodologies, and theoretical underpinnings of this process, this document serves as a detailed resource for professionals in the field.

Quantitative Analysis of the Ring Inversion Barrier

The rotational barrier to ring inversion of this compound has been determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy. The key thermodynamic parameters—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—quantify the energy landscape of this conformational change.

A seminal study by Jonas, Allerhand, and Gutowsky in 1965 provided precise measurements of these parameters in two different solvents, carbon disulfide (CS₂) and trichlorofluoromethane (CFCl₃), through a complete line-shape analysis of the ¹⁹F NMR spectra.[1] These results are summarized in the table below.

| Solvent (1:1 vol/vol) | ΔG‡ (kcal/mol) at T_c | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Coalescence Temp. (T_c) (K) |

| Carbon Disulfide (CS₂) | 9.8 | 9.0 | -3.3 | 228 |

| Trichlorofluoromethane (CFCl₃) | 9.8 | 8.6 | -5.0 | 228 |

Table 1: Experimental Thermodynamic Parameters for the Ring Inversion of this compound. Data sourced from Jonas et al. (1965).[1]

The negative entropy of activation in both solvents is a characteristic feature of cyclohexane ring inversions. It suggests a more ordered, or less conformationally mobile, transition state compared to the ground state chair conformation.

Conformational Pathway of Ring Inversion

The ring inversion of this compound proceeds from one chair conformation to the other through a series of higher-energy intermediates and transition states. The generally accepted pathway for cyclohexane and its derivatives involves the following key conformations:

The process begins with one chair conformer, passes through a high-energy half-chair transition state to a twist-boat intermediate. The twist-boat can then pass through a boat transition state to another twist-boat conformation, which subsequently traverses another half-chair transition state before settling into the inverted chair conformation. For this compound, the two chair conformations are degenerate.

Experimental and Computational Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

The determination of the ring inversion barrier of this compound is a classic application of dynamic NMR (DNMR) spectroscopy. This technique allows for the study of the rates of chemical exchange processes that are on the timescale of the NMR experiment.

The general workflow for a DNMR experiment to determine the ring inversion barrier is as follows:

Computational Chemistry Methods

Theoretical calculations, particularly ab initio and density functional theory (DFT) methods, are powerful tools for investigating the conformational landscape of molecules like this compound. These methods can be used to:

-

Calculate the relative energies of the ground state (chair) and higher-energy conformations (twist-boat, boat).

-

Locate and characterize the transition state structures for the ring inversion process.

-

Compute the vibrational frequencies to confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

A typical computational workflow for studying the ring inversion barrier would involve:

-

Geometry Optimization: The structures of the chair, twist-boat, and transition state conformers are optimized to find the minimum energy geometries at a chosen level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the chair and twist-boat are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the ring inversion motion.

-

Energy Calculations: Single-point energy calculations at a higher level of theory can be performed on the optimized geometries to obtain more accurate energy differences.

-

Thermodynamic Analysis: The calculated vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy, which allows for the calculation of the Gibbs free energy of activation at a given temperature.

Conclusion

The ring inversion of this compound presents a well-characterized example of dynamic conformational isomerism. The experimentally determined activation barrier of approximately 9.8 kcal/mol at 228 K highlights a significant energy requirement for this process. The detailed understanding of this barrier, facilitated by DNMR spectroscopy and computational chemistry, is crucial for predicting the conformational behavior of more complex fluorinated molecules. For drug development professionals and materials scientists, this knowledge is invaluable for designing molecules with specific three-dimensional structures and dynamic properties, which are often critical for biological activity and material performance.

References

Methodological & Application

Application Notes and Protocols for 1,1-Difluorocyclohexane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluorocyclohexane is a fluorinated cyclic alkane that presents unique properties as a non-polar solvent for a variety of applications in research, organic synthesis, and drug development. The geminal difluoro-substitution on the cyclohexane ring significantly alters the physicochemical properties compared to its non-fluorinated analog, cyclohexane. These modifications, including changes in polarity, density, and solvent-solute interactions, can be leveraged to influence reaction outcomes, improve solubility of specific compounds, and provide a unique medium for chemical processes. The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[1][2][3]

These application notes provide a summary of the known properties of this compound and detailed protocols for its use as a non-polar solvent in common laboratory procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application as a solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀F₂ | [4] |

| Molecular Weight | 120.14 g/mol | [4] |

| CAS Number | 371-90-4 | [5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Purity | >98.0% (GC) | [6] |

| Storage Temperature | Room temperature (recommended in a cool and dark place, <15°C) | [6] |

| Topological Polar Surface Area | 0 Ų | [5] |

Health and Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statement | H225: Highly flammable liquid and vapor. | [5] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P240: Ground and bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P242: Use non-sparking tools.P243: Take action to prevent static discharges.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].P370+P378: In case of fire: Use appropriate media to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [5] |

Applications in Organic Synthesis

Due to its non-polar nature and unique fluorine substitution, this compound can be a valuable solvent for a range of organic reactions, particularly those involving non-polar reactants and intermediates. Its altered solvent properties may offer advantages in terms of reaction kinetics, selectivity, and impurity profiles compared to traditional non-polar solvents.

General Protocol for a Chemical Reaction in this compound under Inert Atmosphere

This protocol outlines a general procedure for conducting a chemical reaction using this compound as a solvent under an inert atmosphere, which is crucial for reactions involving air- or moisture-sensitive reagents.[7][8][9][10]

Materials:

-

This compound (anhydrous)

-

Reactants and reagents

-

Anhydrous work-up and purification solvents

-

Round-bottom flask and appropriate glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply with manifold or balloon

-

Septa, needles, and syringes

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)

Methodology:

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

-

Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a condenser (if refluxing is required). Seal the flask with a septum.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes. Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a gas bubbler or a balloon filled with the inert gas.

-

Addition of Reactants: Add the solid reactants to the flask under a positive flow of inert gas. Dissolve the solids in the appropriate volume of anhydrous this compound, introduced via a syringe.

-

Addition of Liquid Reagents: Add liquid reagents via a syringe through the septum.

-

Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of an appropriate reagent (e.g., water, saturated aqueous ammonium chloride). Transfer the mixture to a separatory funnel for liquid-liquid extraction.[11][12][13][14]

-

Extraction: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the this compound and any other volatile solvents under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.[15][16]

Caption: General workflow for an organic synthesis experiment.

Solubility Determination